molecular formula C8H9IO B8579314 2-Methoxybenzyl iodide

2-Methoxybenzyl iodide

Cat. No.: B8579314
M. Wt: 248.06 g/mol
InChI Key: WUBIORLAMPVGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxybenzyl iodide is an organic compound that belongs to the class of iodoanisoles. It is characterized by the presence of an iodine atom attached to a methyl group, which is further connected to an anisole structure. The molecular formula of this compound is C8H9IO, and it is known for its applications in various chemical reactions and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxybenzyl iodide can be achieved through several methods. One common approach involves the iodination of anisole derivatives. For instance, the reaction of anisole with iodomethane in the presence of a base such as sodium hydride or potassium carbonate can yield this compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of palladium-catalyzed cross-coupling reactions, where anisole is reacted with iodomethane in the presence of a palladium catalyst and a suitable base. This method offers high yields and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzyl iodide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.

    Oxidation Reactions: The methyl group attached to the iodine atom can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding methyl anisole.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Derivatives such as 2-(Aminomethyl)anisole or 2-(Thiolmethyl)anisole.

    Oxidation Reactions: Products such as 2-(Formylmethyl)anisole or 2-(Carboxymethyl)anisole.

    Reduction Reactions: Methyl anisole.

Scientific Research Applications

2-Methoxybenzyl iodide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: It is used in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methoxybenzyl iodide involves its reactivity with various nucleophiles and electrophiles. The iodine atom serves as a leaving group, allowing for substitution reactions to occur. The methyl group attached to the iodine atom can undergo oxidation or reduction, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

2-Methoxybenzyl iodide can be compared with other similar compounds, such as:

    2-Iodoanisole: Similar in structure but lacks the methyl group attached to the iodine atom. It undergoes similar substitution reactions but with different reactivity.

    2-(Bromomethyl)anisole: Contains a bromine atom instead of iodine. It has different reactivity and is used in different synthetic applications.

    2-(Chloromethyl)anisole: Contains a chlorine atom instead of iodine. It is less reactive than this compound and is used in different contexts.

The uniqueness of this compound lies in its reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C8H9IO

Molecular Weight

248.06 g/mol

IUPAC Name

1-(iodomethyl)-2-methoxybenzene

InChI

InChI=1S/C8H9IO/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6H2,1H3

InChI Key

WUBIORLAMPVGFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CI

Origin of Product

United States

Synthesis routes and methods

Procedure details

2 g of 2-methoxybenzyl chloride in 22 ml of abs. acetone are treated with 9.3 g of sodium iodide and the reaction mixture is stirred at RT overnight. It is then diluted with 250 ml of ether and the whole is washed with 10% sodium thiosulfate solution and saline. After drying over sodium sulfate, and removing the solvent, the title compound, which is subjected, without purification, to further processing, is obtained. TLC Rf (hexane:ethyl acetate=4:1)=0.46. 1H-NMR (200 MHz, CDCl3): 7.36-7.2 (m, 2H); 6.92-6.8 (m, 2H); 4.48 (s, 2H); 3.91 (s, 3H).
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